2,3,3',4,4',5,5'-Heptachlorobiphenyl

Description

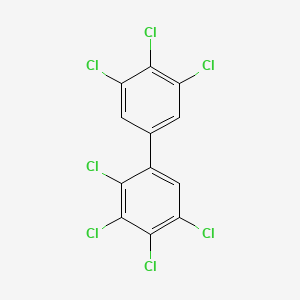

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-(3,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAWBXBYHDRROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074144 | |

| Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-31-9 | |

| Record name | PCB 189 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,3',4',5'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5,5'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,5'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8554XK23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,3,3 ,4,4 ,5,5 Heptachlorobiphenyl

Global and Regional Environmental Prevalence in Various Matrices

Due to their resistance to degradation, PCBs are widespread environmental contaminants, and PCB 189 is no exception. nih.gov Its distribution is global, with detection in various environmental compartments, including the atmosphere, water bodies, soil, and living organisms. frontiersin.orgnih.govnih.gov

Atmospheric Deposition and Transport Dynamics

PCBs, including the more chlorinated congeners like heptachlorobiphenyls, can be transported long distances in the atmosphere. nih.govepa.gov This occurs through volatilization from contaminated surfaces and transport in the vapor phase or adsorbed to particulate matter. epa.govntnu.no Higher temperatures can increase the rate of volatilization, potentially leading to greater atmospheric transport. ntnu.no

Studies have shown that atmospheric transport is a significant pathway for the distribution of PCBs to remote areas, far from their original sources. nih.govnih.gov For instance, long-term monitoring at sites like Zeppelin, Spitsbergen, has detected various PCB congeners, indicating their presence in the Arctic atmosphere. nih.gov The origin of air masses significantly influences the concentration of PCBs, with air arriving from industrial or continental regions generally showing higher levels of these compounds. nih.gov The less-chlorinated PCBs are more volatile, while highly-chlorinated PCBs, such as heptachlorobiphenyls, have a stronger tendency to sorb to particulate matter. nih.gov

Aquatic System Distribution (Water Column and Sediments)

In aquatic environments, the distribution of 2,3,3',4,4',5,5'-heptachlorobiphenyl is largely governed by its hydrophobic nature, leading to low water solubility and a high affinity for organic matter. frontiersin.orgnih.govmdpi.com Consequently, it tends to adsorb strongly to suspended particles and accumulate in the sediments at the bottom of rivers, lakes, and coastal areas. researchgate.netnih.gov

Resuspension of contaminated sediments, often caused by tidal action or other disturbances, can reintroduce PCBs into the water column. epa.govmdpi.com This process of sedimentation and resuspension creates a continuous cycle that can lead to the contamination of the water column, atmosphere, and downstream marine areas. epa.gov Studies in contaminated harbors, such as New Bedford Harbor, have extensively investigated the behavior and partitioning of PCBs, including congeners like PCB 189, between the water column and sediments. nih.govnih.gov

The following table provides a conceptual overview of the distribution of this compound in aquatic systems.

| Environmental Compartment | Typical Concentration Range | Key Processes |

| Water Column | Low (ng/L to pg/L) | Adsorption to suspended particles, Volatilization, Dissolution |

| Sediments | High (µg/kg to mg/kg) | Deposition, Burial, Resuspension |

Terrestrial Accumulation in Soils and Vegetation

In terrestrial environments, this compound is primarily found in soil, where it binds tightly to organic matter. frontiersin.org This strong adsorption reduces its mobility and bioavailability in the soil. cevooh.cz However, it can persist in the soil for long periods. cevooh.cz

Plants can take up PCBs from the soil through their roots, and some species have been shown to accumulate these compounds in their tissues. queensu.caresearchgate.net The extent of uptake and translocation to the shoots varies among plant species. queensu.ca For example, research has been conducted on the potential of various weed species to phytoextract PCBs from contaminated soils. queensu.caresearchgate.net Additionally, atmospheric deposition can be a direct source of PCB contamination on plant surfaces. core.ac.uk

The table below shows examples of PCB concentrations found in different terrestrial matrices.

| Matrix | Location | Concentration Range |

| Soil | Industrial Area | ~250 µg/kg (total PCBs) researchgate.net |

| E-waste site, China | 24.2 to 12045 ng/g core.ac.uk | |

| Vegetation (shoots) | Southern Ontario, Canada | 0.42 µg/g to 35 µg/g (dry weight) queensu.ca |

| Vegetation (leaves) | E-waste site, China | 27.5 to 1993 ng/g core.ac.uk |

Sources and Pathways of Environmental Introduction

The presence of this compound in the environment is a direct result of human industrial activity. nih.govwaterkeeper.org

Historical Commercial PCB Mixtures as Primary Sources

This compound (PCB 189) has been identified as a component in some of these commercial PCB mixtures. tandfonline.comepa.govresearchgate.net Specifically, it is found in more highly chlorinated Aroclor formulations. epa.gov For instance, it is a known constituent of Aroclor 1260. epa.gov The widespread use of these mixtures in various applications, such as coolants and lubricants in electrical equipment, led to their release into the environment. nih.gov

The following table indicates the presence of PCB 189 in select Aroclor mixtures.

| Aroclor Mixture | Presence of PCB 189 |

| Aroclor 1016 | Present epa.gov |

| Aroclor 1242 | Present epa.gov |

| Aroclor 1248 | Present epa.gov |

| Aroclor 1254 | Present epa.gov |

| Aroclor 1260 | Present epa.gov |

Industrial Discharges and Legacy Contamination Sites

Direct industrial discharges were a major pathway for the introduction of PCBs into the environment. nih.govnih.gov Manufacturing facilities and industries that used PCBs in their processes often released PCB-laden wastewater into nearby water bodies. nih.gov This resulted in severe contamination of sediments in rivers and harbors, creating legacy contamination sites. nih.govnih.gov

These contaminated sites, often designated as Superfund sites, act as long-term sources of PCBs to the surrounding environment. nih.govwaterkeeper.org For example, the New Bedford Harbor in Massachusetts was heavily contaminated with PCBs from local capacitor manufacturing plants. nih.govnih.gov Even after the cessation of direct discharges, PCBs can continue to be released from these sites through processes like sediment resuspension and volatilization. epa.gov Unintentional release from activities such as incineration and metallurgical processes can also contribute to environmental PCB levels. cevooh.cz

Accidental Releases and Waste Management Practices

Waste management practices for materials contaminated with this compound are governed by the broader regulations for PCB waste. In the United States, the Environmental Protection Agency (EPA) regulates PCB waste under the Toxic Substances Control Act (TSCA). The disposal requirements for PCB-contaminated materials depend on the concentration of PCBs and the type of material.

For liquid PCB waste, concentrations determine the acceptable disposal methods. For example, liquids with PCB concentrations between 2 and 50 parts per million (ppm) may be burned for energy recovery in approved facilities, while those with concentrations of 500 ppm or greater must be disposed of in a TSCA-approved incinerator. researchgate.net Solid materials contaminated with PCBs, such as soil and building materials, also have specific disposal pathways, including TSCA-approved chemical waste landfills or incineration, depending on the PCB concentration. vwr.com

Spatial and Temporal Trends in Environmental Concentrations

The environmental concentrations of this compound, like other PCBs, have been influenced by historical production and use patterns, followed by bans and regulations. Its persistence allows for long-range transport, leading to a widespread global distribution.

Longitudinal Monitoring Studies in Environmental Compartments

Long-term monitoring studies have tracked the concentrations of various PCB congeners in different environmental compartments, providing insights into their persistence and fate. While many studies focus on total PCBs or a selection of indicator congeners, some provide data specifically for this compound (PCB 189).

In marine sediments, temporal trends of PCBs often reflect the history of their use and regulation. For example, studies of sediment cores from the Western Scheldt estuary and the Belgian Coastal Zone have shown a general decrease in PCB concentrations over the last two decades, though trends can be spatially heterogeneous. vliz.be In the northwestern Arabian Gulf, sediment core analysis revealed peak PCB concentrations in the early 1990s, potentially linked to the destruction of PCB-containing equipment during regional conflicts. nih.gov Similarly, sediment cores from the lower Rhône River in France showed elevated PCB concentrations into the early 1990s, followed by a rapid decrease. researchgate.net In the Yellow and Bohai Seas, historical trends in sediment cores from intertidal zones have shown divergent patterns between South Korea and China, reflecting differences in the timing and enforcement of regulations. bver.co.kr

The following table presents data on the estimated environmental half-life of this compound in air.

| Environmental Compartment | Estimated Half-Life (High) | Estimated Half-Life (Low) | Comment |

|---|---|---|---|

| Air | 191 days | 19 days | Based on the estimated rate constant for the reaction with hydroxyl radicals. epa.gov |

Geographic Variations in Distribution Patterns

The geographic distribution of this compound is widespread, with detectable levels found in various environments across the globe, from industrialized regions to remote polar areas. Its distribution is influenced by factors such as proximity to historical sources, long-range atmospheric transport, and deposition patterns.

In residential soils in East Chicago, Indiana, near the heavily industrialized Indiana Harbor and Ship Canal, the sum of PCB congeners was found to be significantly higher than in other locations, though no clear spatial distribution pattern was observed for individual congeners. nih.gov A study of razor clams from the Ría de Vigo in Spain found that the concentrations of different PCB congeners, including heptachlorobiphenyls, followed the order of hexachlorobiphenyls > pentachlorobiphenyls > heptachlorobiphenyls > trichlorobiphenyls > tetrachlorobiphenyls. bver.co.kr

The following table provides examples of concentrations of this compound found in different environmental media at various locations. Due to the limited availability of specific data for this congener, this table is not exhaustive but provides an indication of its environmental presence.

| Location | Environmental Medium | Concentration | Year of Study/Reference |

|---|---|---|---|

| US EPA Regional Screening Level | Resident Soil | 0.130 mg/kg | nih.gov |

| US EPA Regional Screening Level | Industrial Soil | 0.520 mg/kg | nih.gov |

| US EPA Regional Screening Level | Tapwater | 0.004 µg/L | nih.gov |

Environmental Fate and Transport Mechanisms of 2,3,3 ,4,4 ,5,5 Heptachlorobiphenyl

Persistence and Environmental Stability

The persistence of 2,3,3',4,4',5,5'-Heptachlorobiphenyl in the environment is a function of its inherent resistance to various degradation processes. This high level of stability is a defining characteristic of highly chlorinated PCBs.

Resistance to Photolytic and Chemical Degradation

This compound exhibits considerable resistance to degradation by light and chemical reactions. While photolysis is recognized as a major degradation pathway for dioxin-like compounds in water, the process is generally slow. nih.gov For PCBs, the rate of photolytic degradation tends to increase with the degree of chlorination; however, highly chlorinated congeners can still be very resistant. nih.gov In the atmosphere, the dominant transformation process for PCBs is the vapor-phase reaction with hydroxyl (OH) radicals. The estimated atmospheric half-life for a heptachlorobiphenyl congener due to this reaction is substantial, estimated to be as long as 1.31 years. epa.gov This indicates a high potential for long-range atmospheric transport.

Table 1: Estimated Environmental Half-Life of Heptachlorobiphenyl

| Compartment | Half-Life Range | Degradation Process |

| Air | 19 - 191 days | Reaction with hydroxyl radicals |

| Aerobic Water | > 57 days | Biodegradation |

Data sourced from EPA reports, providing estimates for heptachlorobiphenyl congeners. epa.gov

Recalcitrance in Anaerobic and Aerobic Environments

Historically, highly chlorinated PCBs like this compound were considered highly recalcitrant to microbial degradation, particularly under aerobic conditions. frontiersin.org The complex structure and high number of chlorine atoms make it difficult for many microorganisms to break down the biphenyl (B1667301) rings. frontiersin.orgnih.gov However, recent research has demonstrated that this compound is not entirely immune to biological transformation. A study identified a novel cyanobacterium, Anabaena PD-1, capable of degrading a range of dioxin-like PCBs, including PCB 189. nih.gov The degradation percentages for the 12 dioxin-like PCBs tested ranged from 37.3% to 68.4% over a 25-day period, indicating a significant potential for detoxification in specific environments. nih.gov

Under anaerobic conditions, the primary biodegradation pathway for highly chlorinated PCBs is reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen. frontiersin.orgnih.gov This process typically results in the formation of less chlorinated congeners, which are then more susceptible to aerobic degradation. epa.govnih.gov While specific data on the anaerobic dechlorination of PCB 189 is limited, the general principle suggests that it can be a slow but crucial first step in its ultimate breakdown in anoxic environments like deep sediments. frontiersin.org

Inter-Compartmental Transport and Exchange Processes

The movement of this compound between air, water, soil, and sediment is governed by its physicochemical properties, which dictate its partitioning behavior.

Table 2: Physicochemical Properties of this compound (PCB 189)

| Property | Predicted/Experimental Value | Unit |

| Molecular Weight | 395.3 | g/mol |

| Water Solubility | 1.91e-9 | g/L |

| Vapor Pressure | 4.38e-7 | mmHg |

| Henry's Law Constant | 8.32e-6 | atm-m³/mol |

| LogKow (Octanol-Water Partition Coefficient) | 7.54 | - |

| LogKoc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 5.58 - 8.1 | - |

Data sourced from the US EPA CompTox Chemicals Dashboard and other scientific literature. epa.govnih.govshd-pub.org.rs

Sorption and Desorption Dynamics with Organic Matter and Particulates

With a very high octanol-water partition coefficient (LogKow of 7.54) and soil organic carbon-water partitioning coefficient (LogKoc), this compound has a strong tendency to adsorb to soil and sediment. epa.govshd-pub.org.rs This process is a primary factor limiting its mobility and bioavailability in the environment. epa.gov The sorption of PCBs to soil is strongly correlated with the organic carbon content of the soil. researchgate.netnih.gov Research indicates that sorption is favored by a higher degree of chlorination. nih.gov In heavily contaminated areas, residual PCB oil itself can act as a highly effective partitioning medium, further sequestering the compound in the solid phase. researchgate.net The strong binding to particulate matter means that a significant fraction of this compound in aquatic systems will be found in the sediment rather than the water column. epa.gov

Leaching and Runoff Potentials

Due to its extremely low water solubility and high sorption affinity for soil and sediment, the leaching potential of this compound through the soil column via aqueous transport is generally considered low. epa.gov It is expected to be relatively immobile in most soil environments. epa.gov However, certain conditions can enhance its mobility. For instance, the presence of organic solvents can facilitate more rapid leaching through soil. epa.gov Furthermore, some studies suggest that different plant species can alter the mobility and leaching of PCBs in soil, with some plants increasing the amount of PCB associated with particulate organic carbon in leachate. researchgate.netnih.gov Runoff potential is primarily linked to the erosion of contaminated soil particles, as the compound is more likely to be transported while bound to solids rather than in a dissolved phase.

Bioavailability and Trophic Transfer Mechanisms

The bioavailability and subsequent trophic transfer of this compound are governed by its physicochemical properties, particularly its high lipophilicity and resistance to metabolic degradation. As a highly chlorinated biphenyl, this compound readily partitions from water into the lipid-rich tissues of organisms, initiating its entry and persistence in environmental food webs.

Primary Producers:

The initial uptake of this compound from the environment into the food web is significantly influenced by primary producers such as phytoplankton and algae. The kinetics of this uptake are complex and not always at equilibrium with the surrounding environment. Studies on various PCB congeners have shown that the bioaccumulation process in phytoplankton is consistent with the partitioning of the chemical from water into the cell lipids. unlp.edu.ar However, the rate of this uptake can be slow relative to the growth rate of the phytoplankton. unlp.edu.ar This means that under conditions that promote rapid algal growth, the concentration of the PCB within the cells may not reach a steady state, as the biomass increases and dilutes the accumulated chemical. unlp.edu.ar

The association of PCBs with live algal cells has been confirmed in riverine environments, where positive correlations have been observed between particle-associated PCBs and chlorophyll-a concentrations. nih.gov While lipid content is a key factor, research suggests that PCBs may also associate with other structural components of algal cells. nih.gov The uptake kinetics can lead to an enrichment of PCBs in algal cells, particularly during bloom seasons. nih.gov

Detritivores:

Detritivores, organisms that feed on dead organic material, represent another crucial entry point for this compound into food webs, especially in benthic (sediment) environments. Due to their hydrophobic nature, PCBs like the heptachloro- congener strongly adsorb to organic matter in soil and sediment. nih.gov Detritivorous invertebrates, such as certain worms and crustaceans, ingest these contaminated particles, leading to bioaccumulation.

The uptake kinetics in detritivores are influenced by the organism's feeding strategy and the characteristics of the sediment. For instance, deposit-feeding organisms that directly ingest sediment show high potential for PCB accumulation. nih.govresearchgate.net The assimilation efficiency of PCBs from ingested sediment can vary among species. In a study on a detritivorous fish, it was observed that the composition of PCBs in the fish tissue reflected a mixture of different Aroclors, indicating chronic bioaccumulation from industrial and sewage particulates. unlp.edu.ar The uptake of PCBs in benthic invertebrates is a key process that makes these contaminants available to higher trophic level fish that prey on them. nih.gov

Bioaccumulation is the net result of the uptake, distribution, and elimination of a substance by an organism from all environmental sources, including water, food, and sediment. For this compound, its high octanol-water partition coefficient (log Kow) of approximately 7.54 indicates a strong tendency to accumulate in the fatty tissues of organisms. epa.gov

Aquatic Organisms:

In aquatic environments, bioaccumulation of this compound can occur through bioconcentration (uptake directly from water across gills and skin) and biomagnification (uptake from food). For highly hydrophobic compounds like this heptachlorobiphenyl, dietary uptake is often the dominant pathway for accumulation, especially in larger organisms. usgs.gov

The process of bioaccumulation is species-dependent. nih.gov Bottom-dwelling (benthic) organisms are often at high risk of accumulating PCBs due to the high concentrations found in sediments. nih.gov Studies have shown that fish can accumulate significant levels of PCBs, with concentrations in their tissues being many times higher than in the surrounding water or their food sources. usgs.govmdpi.com For example, a study on the detritivorous fish Prochilodus lineatus showed high concentrations of total PCBs in their muscle tissue, reflecting chronic exposure to contaminated particulates. unlp.edu.ar The accumulation of PCBs in fish has been shown to increase with the age and size of the fish. ca.gov

The table below illustrates the bioaccumulation of various PCB congeners in different fish species from a contaminated water reservoir, highlighting the prevalence of highly chlorinated congeners like PCB 180 (an isomer of this compound).

Table 1: Mean Concentrations of PCB Congeners in Fish from a Contaminated Reservoir (ng/g wet weight) This table is interactive. You can sort and filter the data by clicking on the column headers.

| PCB Congener | Predator Fish (e.g., Perch) | Non-predator Fish (e.g., Roach) |

|---|---|---|

| PCB 28 | 5.8 | 2.1 |

| PCB 52 | 8.2 | 3.5 |

| PCB 101 | 15.6 | 6.8 |

| PCB 138 | 35.1 | 14.9 |

| PCB 153 | 42.3 | 18.2 |

| PCB 180 | 25.5 | 10.7 |

Data adapted from a study on PCB bioaccumulation in a freshwater reservoir. The values represent generalized findings and may not be from a single specific study.

Terrestrial Organisms:

In terrestrial ecosystems, this compound can accumulate in soil invertebrates, such as earthworms, from contaminated soil. These invertebrates are then consumed by birds and mammals, leading to further transfer up the food chain. nih.gov Plants can also take up PCBs from the soil, although the efficiency of this process is generally low for highly chlorinated congeners due to their strong binding to soil organic matter. nih.gov However, once in plant tissues, these compounds can be transferred to herbivores. Research has shown that in grassland food webs, accumulated PCB concentrations are directly proportional to the trophic level. epa.gov

Biomagnification is the process whereby the concentration of a contaminant increases at successively higher levels in a food web. opentextbooks.org.hk Persistent and lipophilic compounds like this compound are particularly prone to biomagnification because they are not easily metabolized or excreted, leading to their accumulation in organisms over time. researchgate.net

The potential for a chemical to biomagnify is often expressed as a Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying in the food web. epa.govpops.int The TMF is calculated from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic position of the organisms in the food web. oup.com

Studies have consistently shown that PCBs, particularly the more highly chlorinated congeners, exhibit significant biomagnification in both aquatic and terrestrial food webs. nih.govoregonstate.edu The hydrophobicity of the PCB congener, as indicated by its log Kow, is a key factor influencing its TMF. nih.govoregonstate.edu For instance, in a study of a lake food web, the TMFs of individual PCB congeners were found to increase strongly with their log Kow. nih.govoregonstate.edu

The table below presents the Trophic Magnification Factors for several PCB congeners from a study in Lake Hartwell, SC, illustrating the high biomagnification potential of heptachlorobiphenyls.

Table 2: Trophic Magnification Factors (TMFs) for Selected PCB Congeners This table is interactive. You can sort and filter the data by clicking on the column headers.

| PCB Congener | Number of Chlorine Atoms | Log Kow | Trophic Magnification Factor (TMF) |

|---|---|---|---|

| PCB 52 | 4 | 5.84 | 2.1 |

| PCB 101 | 5 | 6.38 | 3.5 |

| PCB 118 | 5 | 6.74 | 4.1 |

| PCB 153 | 6 | 6.92 | 5.8 |

| PCB 138 | 6 | 6.83 | 5.5 |

| PCB 180 | 7 | 7.36 | 6.2 |

| PCB 189 | 7 | 7.54 | Not specified, but expected to be high |

| PCB 194 | 8 | 7.80 | 4.8 |

Data adapted from studies on PCB biomagnification. nih.govoregonstate.edu The TMF for PCB 189 is not explicitly stated in the source but is expected to be high based on its properties and the trend observed for other highly chlorinated congeners.

The high TMF values for heptachlorobiphenyls underscore their capacity to reach elevated concentrations in top predators, including fish, birds, and marine mammals. This process is a significant concern for the health of both wildlife and humans who may consume contaminated organisms. opentextbooks.org.hk

Advanced Analytical Methodologies for 2,3,3 ,4,4 ,5,5 Heptachlorobiphenyl

Sample Preparation and Extraction Protocols for Complex Matrices

The initial and one of the most critical stages in the analysis of PCB-189 is the effective extraction of the analyte from the sample matrix while minimizing the co-extraction of interfering compounds.

Modern extraction techniques offer significant advantages over traditional methods like Soxhlet extraction, primarily in terms of reduced solvent consumption, shorter extraction times, and automation capabilities. youtube.comthermofisher.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and pre-concentration of PCBs from aqueous samples. nih.govsigmaaldrich.com The process involves passing the sample through a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an appropriate solvent. For PCB analysis, C18-bonded silica (B1680970) is a common sorbent choice due to its non-polar nature, which effectively retains the lipophilic PCB molecules. unitedchem.comunitedchem.com A modified SPE procedure can eliminate the need for chlorinated solvents like dichloromethane (B109758) (DCM), using acetone (B3395972) and n-hexane mixtures for elution instead. unitedchem.com

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), ASE utilizes elevated temperatures and pressures to enhance the extraction efficiency of analytes from solid and semi-solid samples. thermofisher.com The high temperature decreases the viscosity of the solvent and disrupts analyte-matrix interactions, while the high pressure maintains the solvent in its liquid state, allowing for rapid and efficient extraction. thermofisher.com For the analysis of PCBs in biota, a common approach involves mixing the sample with a drying agent like anhydrous sodium sulfate (B86663) and extracting with a non-polar solvent such as iso-hexane. dioxin20xx.org

Table 1: Comparison of Advanced Extraction Techniques for PCB Analysis

| Technique | Principle | Typical Solvents | Advantages | Considerations |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. sigmaaldrich.com | Acetone, n-Hexane, Dichloromethane unitedchem.comunitedchem.com | Low solvent consumption, high enrichment factors, potential for automation. nih.gov | Sorbent selection is critical; matrix effects can still be a concern. |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. thermofisher.com | Hexane, Iso-hexane, Dichloromethane/Acetone mixtures dioxin20xx.orgthermofisher.com | Fast extraction times, reduced solvent usage, high efficiency, and automation. youtube.comthermofisher.com | High temperatures can degrade thermally labile compounds; in-cell cleanup may be necessary. thermofisher.comresearchgate.net |

Due to the lipophilic nature of PCB-189, it is often co-extracted with lipids, especially from biological matrices. These lipids can interfere with chromatographic analysis and damage analytical instrumentation. Therefore, effective lipid removal and matrix clean-up are essential.

Sulfuric Acid Treatment: A common and effective method for lipid removal involves the use of concentrated sulfuric acid. thermofisher.comresearchgate.net The acid oxidizes and degrades lipids while leaving the chemically stable PCB congeners intact. nih.gov This can be performed by shaking the sample extract with sulfuric acid or by using a column packed with silica gel impregnated with sulfuric acid. researchgate.netresearchgate.net A 40-50% (w/w) concentration of sulfuric acid on silica gel is frequently used for PCB cleanup. researchgate.netdspsystems.eu

Florisil® Cleanup: Florisil®, a magnesium silicate-based adsorbent, is widely used for the cleanup of PCB extracts. biotage.comunitedchem.comgeorgia.gov It is a polar sorbent that effectively retains polar interferences while allowing the non-polar PCBs to be eluted with a non-polar solvent like hexane. biotage.comunitedchem.com The activity of Florisil® is crucial and must be carefully controlled by deactivating it with a specific amount of water to ensure reproducible results. This technique is often used as a final polishing step after initial lipid removal. foxscientific.comwaters.com

Table 2: Common Lipid Removal and Matrix Clean-up Strategies for PCB Analysis

| Strategy | Reagent/Material | Mechanism | Typical Application | Notes |

|---|---|---|---|---|

| Acid Treatment | Concentrated Sulfuric Acid or Acid-impregnated Silica Gel researchgate.netdspsystems.eu | Destructive removal of lipids and other organic interferences through oxidation. nih.gov | High-fat matrices such as fish tissue and butter. thermofisher.comnih.gov | Effective for robust compounds like PCBs; not suitable for acid-labile analytes. researchgate.net |

| Adsorption Chromatography | Florisil® (magnesium silicate) biotage.comunitedchem.com | Retention of polar interfering compounds while non-polar PCBs are eluted. biotage.com | Post-extraction cleanup of various sample types, often following initial lipid removal. georgia.govfoxscientific.com | The activity of the Florisil® must be carefully controlled for consistent performance. georgia.gov |

| In-cell Cleanup (ASE) | Alumina, Silica Gel thermofisher.comdioxin20xx.org | Adsorbents are placed in the ASE cell to retain lipids during the extraction process. thermofisher.com | Extraction of PCBs from fatty tissues. dioxin20xx.org | The capacity of the adsorbent to retain lipids can be dependent on the extraction solvent and temperature. thermofisher.com |

Chromatographic Separation Techniques

The separation of PCB-189 from other PCB congeners and matrix components is a critical step for its accurate quantification. High-resolution gas chromatography is the cornerstone of PCB analysis.

HRGC utilizing capillary columns is the standard technique for the separation of PCB congeners. sigmaaldrich.comgreyhoundchrom.com The choice of the capillary column's stationary phase is the most critical factor determining the selectivity and resolution of the separation. greyhoundchrom.comtrajanscimed.com Non-polar stationary phases, such as those based on 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane, are commonly used for PCB analysis, where congeners generally elute in order of their boiling points. sigmaaldrich.comfujifilm.com The dimensions of the capillary column (length, internal diameter, and film thickness) also play a significant role in the separation efficiency. sigmaaldrich.comtrajanscimed.com Narrow-bore columns (e.g., 0.25 mm I.D.) provide higher resolution, which is crucial for separating closely eluting congeners. sigmaaldrich.comgreyhoundchrom.com

Table 3: Recommended HRGC Capillary Columns for PCB-189 Analysis

| Stationary Phase | Polarity | Selectivity | Common Trade Names |

|---|---|---|---|

| 5% Phenyl Polysilphenylene-siloxane | Low Polarity | Good for general purpose PCB analysis, separates based on boiling point and to some extent on planarity. fujifilm.com | BPX5, Rxi-5Sil MS fujifilm.comnih.gov |

| Low Polarity, Planar Selective | Low Polarity | Enhanced selectivity for planar PCBs. restek.com | Rxi-XLB restek.com |

| Midpolar, Aromatic Selective | Mid-Polarity | Offers different selectivity based on aromaticity. restek.com | Rxi-17Sil MS restek.com |

For highly complex samples where co-elution is a significant problem in one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power. numberanalytics.com In GCxGC, two columns with different stationary phase selectivities are coupled in series. chromatographyonline.com The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution. chromatographyonline.com For PCB analysis, a common column combination is a non-polar column in the first dimension and a more polar or shape-selective column in the second dimension. restek.comrestek.com This "forward-orthogonality" setup separates congeners based on volatility in the first dimension and polarity/planarity in the second. chromatographyonline.com

Table 4: Recommended GCxGC Column Combinations for PCB Analysis

| First Dimension Column (Phase) | Second Dimension Column (Phase) | Orthogonality Principle |

|---|---|---|

| Rxi-XLB (Low polarity, planar selective) restek.com | Rxi-17Sil MS (Midpolar, aromatic selective) restek.com | Separation based on planarity and then aromatic interaction. |

| Rxi-5Sil MS (Low polarity) restek.com | Rxi-XLB (Low polarity, Planar selective) restek.com | Separation based on boiling point and then planarity. |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for PCB analysis due to its high sensitivity and selectivity. When coupled with gas chromatography (GC-MS), it allows for the confident identification and quantification of individual congeners like PCB-189.

For routine analysis, quadrupole mass spectrometers are often used. However, for high-sensitivity applications and to meet stringent regulatory requirements, high-resolution mass spectrometry (HRMS) is employed. nih.gov More recently, triple quadrupole mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode has gained prominence for its ability to reduce matrix interference and enhance selectivity. nih.gov

Isotope Dilution Mass Spectrometry: Isotope dilution is a highly accurate quantification technique that corrects for analyte losses during sample preparation and analysis. nih.govduq.edu It involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled PCB-189) prior to extraction. The ratio of the response of the native analyte to the labeled standard is used for quantification, providing more accurate and precise results compared to external or internal standard methods. duq.edupragolab.cz Calibration curves for isotope dilution analysis of PCBs typically exhibit excellent linearity over a wide concentration range. nih.govpragolab.cz

Table 5: Mass Spectrometric Parameters for 2,3,3',4,4',5,5'-Heptachlorobiphenyl (PCB-189) Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₃Cl₇ | nih.gov |

| Molecular Weight | 395.32 g/mol | nih.gov |

| Precursor Ion (m/z) | 394 (for [M]⁺) | nih.gov |

| Quantification/Confirmation Ions (MRM) | Specific transitions are selected based on the instrument and method. For example, for a heptachlorobiphenyl, transitions from the molecular ion cluster (e.g., m/z 392, 394, 396) to fragment ions would be monitored. | nih.gov |

| Internal Standard | ¹³C₁₂-labeled this compound | nih.govpragolab.cz |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (Full Scan and SIM Modes)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. This method offers a powerful combination of chromatographic separation and mass-based detection, enabling the differentiation of PCB 189 from other co-eluting congeners and matrix interferences.

In full scan mode , the mass spectrometer scans a wide range of mass-to-charge ratios, providing a complete mass spectrum of the eluting compounds. This is particularly useful for the initial identification of unknown compounds and for qualitative confirmation of the presence of PCB 189 based on its characteristic isotopic pattern, which arises from the seven chlorine atoms in its structure. nist.gov

For enhanced sensitivity and quantitative analysis, Selected Ion Monitoring (SIM) mode is employed. esslabshop.com In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. researchgate.net For this compound, which has a molecular weight of approximately 395.3 g/mol , the molecular ion cluster is monitored. nih.gov This targeted approach significantly reduces background noise, thereby lowering detection limits and improving the accuracy of quantification. researchgate.net EPA Method 1628, for instance, utilizes low-resolution GC-MS with SIM for the determination of all 209 PCB congeners in various matrices. esslabshop.com

| Parameter | Full Scan Mode | Selected Ion Monitoring (SIM) Mode |

| Primary Use | Qualitative analysis, identification of unknowns | Quantitative analysis, trace-level detection |

| Data Acquired | Full mass spectrum | Intensity of selected ions |

| Sensitivity | Lower | Higher |

| Selectivity | Lower | Higher |

This table summarizes the key differences between Full Scan and SIM modes in GC-MS analysis for this compound.

High-Resolution Mass Spectrometry (HRMS) for Enhanced Specificity

To overcome the limitations of low-resolution mass spectrometry, particularly in complex matrices where isobaric interferences (compounds with the same nominal mass) can be problematic, high-resolution mass spectrometry (HRMS) is utilized. HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, allowing for the determination of the elemental composition of the ion.

For this compound (C₁₂H₃Cl₇), the exact mass is 391.8054 Da. lgcstandards.com HRMS can distinguish this exact mass from other co-eluting compounds that may have the same nominal mass but a different elemental formula. EPA Method 1668 is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of chlorinated biphenyl (B1667301) congeners in various environmental samples. esslabshop.com The high resolving power of the mass spectrometer provides exceptional specificity and low detection limits, often in the picogram per liter (pg/L) range for water samples and nanogram per kilogram (ng/kg) range for solid matrices. cdc.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Polar Metabolites

While GC-MS is ideal for the analysis of the parent PCB 189 compound, the analysis of its more polar metabolites, such as hydroxylated PCBs (OH-PCBs), often requires a different approach. These metabolites are formed in biological systems through cytochrome P450-mediated oxidation. nih.gov Their increased polarity makes them less suitable for traditional GC analysis without derivatization.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a powerful technique for the direct analysis of these polar metabolites. mdpi.comkyushu-u.ac.jp LC separates the metabolites based on their polarity, and ESI is a soft ionization technique that generates intact molecular ions. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. kyushu-u.ac.jp In MS/MS, a specific precursor ion (the molecular ion of the OH-PCB) is selected, fragmented, and then a specific product ion is monitored. This multiple reaction monitoring (MRM) approach is highly specific and allows for quantification at very low levels, even in complex biological matrices like blood or tissue extracts. nih.govnih.gov

A study on the analysis of hydroxylated polychlorinated biphenyls in animal-derived food using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) demonstrated the effectiveness of this technique for penta-, hexa-, and hepta-chlorine substituted OH-PCBs. mdpi.com The method achieved low limits of detection and quantification, highlighting its suitability for monitoring these toxic metabolites. mdpi.com

Gas Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (GC-APCI-MS/MS)

Gas chromatography-atmospheric pressure chemical ionization-mass spectrometry (GC-APCI-MS/MS) is a relatively newer technique that combines the separation power of GC with the soft ionization of APCI. APCI is particularly useful for compounds that are not easily ionized by other techniques. For PCBs, APCI can produce abundant molecular ions with minimal fragmentation, which is advantageous for quantitative analysis using tandem mass spectrometry.

Research has shown that GC-APCI-MS/MS can be a powerful alternative to GC-HRMS for the analysis of PCBs, offering comparable sensitivity and selectivity. The technique has been successfully applied to the determination of various PCB congeners in human serum.

Method Validation, Quality Assurance, and Inter-laboratory Comparisons

To ensure the accuracy and reliability of analytical data for this compound, rigorous method validation, ongoing quality assurance (QA), and participation in inter-laboratory comparison studies are essential.

Calibration and Linearity Assessments

A critical step in quantitative analysis is the establishment of a calibration curve to determine the relationship between the instrument response and the concentration of the analyte. For the analysis of PCB 189, a series of calibration standards of known concentrations are analyzed. The linearity of the calibration curve is then assessed over the expected concentration range of the samples.

A common acceptance criterion for linearity is a coefficient of determination (r²) value of ≥0.995. researchgate.net For many PCB analyses, a multi-point calibration is performed, and the relative standard deviation (RSD) of the relative response factors is also evaluated.

| PCB Congener | Calibration Range (ng/mL) | Coefficient of Determination (r²) |

| PCB 28 | 2 - 350 | 0.9975 |

| PCB 74 | 2 - 350 | 0.9982 |

| PCB 101 | 2 - 350 | 0.9913 |

| PCB 118 | 2 - 350 | >0.99 |

| PCB 138 | 2 - 350 | >0.99 |

| PCB 153 | 2 - 350 | >0.99 |

| PCB 180 | 2 - 350 | >0.99 |

This table presents representative linearity data for several PCB congeners, demonstrating the typical performance of analytical methods. Specific data for PCB 189 would be expected to fall within a similar range of performance.

Detection and Quantification Limits for Congener-Specific Analysis

The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. d-nb.info These limits are determined experimentally and are dependent on the analytical instrument, the method used, and the sample matrix. d-nb.info

For congener-specific analysis of PCBs, including this compound, methods like HRGC/HRMS can achieve very low detection limits. For instance, EPA Method 1668A reports estimated detection limits for selected PCB congeners in the range of 109 to 193 pg/L for water and 11–19 ng/kg for soil and tissue. cdc.gov A study on the analysis of PCBs in fish reported method quantification limits for various congeners ranging from 10.0 to 25.5 pg/g. nih.gov Another study on organochlorine pesticides and PCBs in water and sediment reported method detection limits between 0.001 and 0.005 µg/L for water and 0.001 and 0.005 µg/g for sediment. d-nb.info

| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Water | HRGC/HRMS (EPA 1668A) | 109 - 193 pg/L | - | cdc.gov |

| Soil/Tissue | HRGC/HRMS (EPA 1668A) | 11 - 19 ng/kg | - | cdc.gov |

| Fish | GC-MS | - | 10.0 - 25.5 pg/g | nih.gov |

| Water | GC-ECD | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | d-nb.info |

| Sediment | GC-ECD | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | d-nb.info |

This table provides a summary of reported detection and quantification limits for PCB congeners in various matrices using different analytical methods. The specific limits for this compound will depend on the specific analytical conditions.

Inter-laboratory Comparisons

Participation in inter-laboratory comparison studies is a vital component of a laboratory's quality assurance program. nih.gov These studies involve the analysis of a common sample by multiple laboratories, and the results are compared to assess the proficiency and comparability of the analytical methods used. An interlaboratory study on PCB congeners in beluga whale blubber highlighted that minor disagreements in results could be attributed to differences in detector calibrations and chromatographic separation selectivity. nih.gov Such studies are essential for ensuring that data generated by different laboratories are consistent and reliable, which is particularly important for environmental monitoring and regulatory purposes.

Certified Reference Materials and Proficiency Testing

The foundation of reliable and comparable analytical data for PCB 189 lies in the proper use of Certified Reference Materials (CRMs) and successful participation in Proficiency Testing (PT) schemes. These elements are crucial for method validation, ensuring traceability, and demonstrating laboratory competence in accordance with international standards like ISO/IEC 17025. ccbasilea-crestocolmo.org.uy

Certified Reference Materials (CRMs) are highly characterized and homogenous materials with certified property values, including the concentration of specific analytes like PCB 189. They are produced by accredited reference material producers under standards such as ISO 17034. lgcstandards.comcpachem.com Laboratories use CRMs to calibrate instruments, validate analytical methods, and assess measurement uncertainty. For PCB analysis, CRMs can be solutions of individual congeners or matrix materials (e.g., soil, animal fat, fish oil) containing a known concentration of PCBs. dspsystems.euwur.nl Several suppliers offer certified solutions of PCB 189, often traceable to primary standards from institutions like the National Institute of Standards and Technology (NIST). carlroth.comisotope.com

Proficiency Testing (PT) , also known as interlaboratory comparison, is an external quality assessment tool where a coordinating body distributes homogenous test samples to a group of laboratories. ccbasilea-crestocolmo.org.uy Each laboratory analyzes the sample for specific analytes, such as the 12 dioxin-like PCBs (which include PCB 189), and reports their results to the organizer. nih.govccbasilea-crestocolmo.org.uy The organizer evaluates the performance of each laboratory by comparing its results against the assigned reference value. ccbasilea-crestocolmo.org.uy Continuous successful participation in PT schemes is a requirement for accredited laboratories and provides objective evidence of their analytical performance. ccbasilea-crestocolmo.org.uy Several national and international bodies organize PT schemes relevant to the analysis of dioxin-like compounds in matrices like food, feed, and environmental samples. ccbasilea-crestocolmo.org.uywur.nlwur.nl

The following table provides examples of commercially available Certified Reference Materials for this compound (PCB 189).

Interactive Data Table: Certified Reference Materials for this compound (PCB 189)

| Supplier | Product Name/Number | Format | Concentration | Certification |

|---|---|---|---|---|

| LGC Standards | PCB No. 189 | Solution | Not specified | ISO 17034 lgcstandards.com |

| Carl ROTH | PCB 189, ROTI®Star | Solution in isooctane | 100 µg/ml | ISO 17034, ISO/IEC 17025, NIST traceable carlroth.com |

| CPAChem | SBPCB189.5MG | Neat | 5 mg | ISO 17034, ISO 17025, ISO 9001 cpachem.com |

| Cambridge Isotope Laboratories (CIL) | PCB-189-CS | Solution in isooctane | 100 ± 5 µg/mL | Certified to GLP, NIST-traceable weights dspsystems.euisotope.com |

Interactive Data Table: Examples of Proficiency Testing Schemes Including Dioxin-like PCBs

| Provider | Scheme Name/Matrix | Analytes | Purpose |

|---|---|---|---|

| Wageningen University & Research (WUR) | Proficiency test for dioxins and dioxin-like PCBs | PCDD/Fs and dioxin-like PCBs | Evaluate laboratory competence for analysis in fat/oil matrices. wur.nlwur.nl |

| EU Reference Laboratory (EURL) for Dioxins and PCBs | Interlaboratory Studies | PCDD/Fs, Dioxin-like PCBs, Indicator PCBs | Prove laboratory proficiency for official control of food and feed. ccbasilea-crestocolmo.org.uy |

| Proftest SYKE | PCBs in Soil | Indicator PCBs (including PCB 180) | External quality evaluation for environmental laboratories. core.ac.uk |

Advancements in Non-Targeted Screening and Isomer Differentiation

Beyond traditional targeted analysis, which focuses on a predefined list of compounds, advanced methodologies are emerging for more comprehensive sample characterization. These include non-targeted screening and sophisticated techniques for isomer differentiation, which are critical for distinguishing PCB 189 from other co-eluting and structurally similar congeners.

Non-Targeted Screening (NTS) approaches aim to identify a wide range of chemicals in a sample without pre-selection. mdpi.com These methods are invaluable for discovering "unknown" contaminants or transformation products that would be missed by targeted methods. High-resolution mass spectrometry (HRMS), particularly when coupled with gas or liquid chromatography, is the cornerstone of NTS. nih.gov For PCBs, NTS can help identify unexpected congeners or breakdown products in environmental matrices, providing a more complete picture of contamination. mdpi.com

Isomer Differentiation of the 209 PCB congeners is a formidable analytical task due to their structural similarity, which results in nearly identical mass spectra for isomers. gcms.cz The accurate, congener-specific quantification of PCB 189 requires high-resolution chromatographic separation. Comprehensive two-dimensional gas chromatography (GCxGC) has proven to be a powerful technique for resolving complex mixtures of PCBs. gcms.czmmu.ac.uk By using two columns with different stationary phase chemistries, GCxGC provides significantly enhanced peak capacity and separation. gcms.cz When coupled with a time-of-flight mass spectrometer (TOF-MS), the system (GCxGC-TOFMS) allows for the separation and identification of over 190 individual PCB congeners in a single analysis. mmu.ac.ukresearchgate.net Studies have demonstrated that specific GCxGC column combinations, such as a non-polar Rtx-PCB in the first dimension and a more polar Rxi-17 or BPX-50 in the second, can successfully separate the 12 toxic dioxin-like congeners, including PCB 189, from any interferences. mmu.ac.ukresearchgate.net

The following table summarizes instrumental parameters from studies utilizing advanced GC methodologies for the separation of PCB congeners, including heptachlorobiphenyls.

Interactive Data Table: Instrumental Parameters for Advanced Isomer Differentiation of PCBs

| Technique | First Dimension Column | Second Dimension Column | Detector | Key Finding for Isomer Separation | Reference |

|---|---|---|---|---|---|

| GCxGC-TOFMS | Rtx-PCB (60 m x 0.18 mm x 0.18 µm) | Rxi-17 (1.5 m x 0.1 mm x 0.1 µm) | TOFMS | Separation of 188 out of 209 congeners; 200 identified post-processing. | mmu.ac.uk |

| GCxGC-TOFMS | Rtx-PCB (40 m x 0.18 mm x 0.18 µm) | Rtx-17 (1 m x 0.10 mm x 0.10 µm) | Pegasus 4D TOFMS | Determination of primary and secondary retention times for all 209 congeners. | gcms.cz |

| GCxGC-TOFMS | HT-8 | BPX-50 | TOFMS | Separation of 192 congeners, including all 12 dioxin-like PCBs without interference. | researchgate.net |

Mechanistic Toxicology and Biochemical Interactions of 2,3,3 ,4,4 ,5,5 Heptachlorobiphenyl in Vitro and Animal Models

Cellular and Molecular Modes of Action

The toxicological effects of 2,3,3',4,4',5,5'-heptachlorobiphenyl, also known as PCB 189, are multifaceted, involving a range of cellular and molecular interactions. While some polychlorinated biphenyls (PCBs) exert their effects through the aryl hydrocarbon receptor (AhR), PCB 189 is also known to operate through AhR-independent pathways, influencing various cellular processes from signal transduction to apoptosis and genotoxicity.

Aryl Hydrocarbon Receptor (AhR)-Independent Pathways

While some PCBs with a coplanar structure exhibit dioxin-like toxicity through the activation of the Aryl Hydrocarbon Receptor (AhR), many non-dioxin-like PCBs, which can include PCB 189 depending on its specific rotational characteristics, exert their toxic effects through alternative mechanisms. mdpi.comnih.gov These AhR-independent pathways are crucial for understanding the full toxicological profile of this compound. One of the noted AhR-independent mechanisms for some PCBs is the disruption of intracellular calcium homeostasis. mdpi.com

Kinase Inhibition and Cell Cycle Modulation

Research on the broader class of PCBs indicates that these compounds can act as signaling-disrupting chemicals. For instance, exposure to the commercial PCB mixture Aroclor 1260 has been shown to down-regulate a significant portion of the hepatic phosphoproteome, affecting key kinases such as Casein Kinase 2 (CK2), Extracellular regulated kinase (ERK), Protein kinase B (AKT), and Cyclin-dependent kinases (CDKs). While this study did not specifically test PCB 189, it suggests a potential mechanism of toxicity for related congeners.

Studies on metabolites of other PCBs have provided insights into cell cycle modulation. For example, a metabolite of PCB 29, PCB29-pQ, has been shown to induce S-phase cell cycle arrest in human liver cancer cells (HepG2). This arrest was associated with the downregulation of cyclins A, D1, and E, as well as CDKs 2, 4, and 6. nih.gov Furthermore, a study on the closely related congener, PCB 180, demonstrated that it enhances mitotic clonal expansion in preadipocytes by promoting the accumulation of the C/EBPβ protein, a key regulator of this process. nih.gov The cell cycle is a tightly regulated process with checkpoints that prevent the proliferation of cells with damaged DNA. youtube.com The G2 checkpoint, in particular, allows for the repair of DNA damage before entry into mitosis. youtube.com The activity of cyclin-dependent kinases, which are regulated by cyclins, is crucial for advancing through the cell cycle. youtube.com Checkpoint kinases can inhibit CDKs to halt the cell cycle in response to DNA damage. mdpi.comecancer.org

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process for removing damaged cells, and its dysregulation is a hallmark of cancer. nih.gov Various PCB congeners have been shown to either induce or inhibit apoptosis depending on the cell type and the specific congener. nih.gov

For instance, a commercial PCB mixture, Aroclor 1248, and individual congeners have been found to induce apoptosis in rat renal proximal tubule cells. nih.gov The pro-apoptotic effects of PCBs can be mediated through the activation of caspases, a family of proteases central to the execution of apoptosis. nih.gov Studies on PCB metabolites have revealed that compounds like PCB29-pQ can induce apoptosis through the upregulation of the Fas/FasL death receptor pathway, leading to the activation of caspase-8 and caspase-3. nih.gov Furthermore, some studies suggest that PCB-induced apoptosis is linked to the generation of reactive oxygen species (ROS). mdpi.com

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Formation

A significant body of evidence suggests that PCB exposure can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.gov This oxidative stress can cause damage to cellular macromolecules, including lipids, proteins, and DNA, and is implicated in a variety of toxic effects. nih.govresearchgate.net

The primary source of ROS production following PCB exposure is believed to be the mitochondria. nih.govmdpi.com PCBs and their metabolites may interfere with the mitochondrial electron transport chain, leading to an increase in the production of superoxide (B77818) anions (O₂⁻). nih.gov This can, in turn, lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂). nih.gov

A study on the related congener, PCB 180, in HeLa cells showed a dose- and time-dependent increase in ROS production. researchgate.net While direct quantitative data for ROS formation by PCB 189 is limited, the general understanding of PCB toxicology strongly suggests its potential to induce oxidative stress.

Genotoxic Interactions and DNA Damage Mechanisms

While PCBs are generally not considered to be direct mutagens, there is evidence that they can cause DNA damage through indirect mechanisms, primarily through the induction of oxidative stress. nih.gov The reactive oxygen species generated can lead to oxidative DNA damage.

Furthermore, the metabolic activation of PCBs can produce electrophilic intermediates, such as quinones and arene oxides, which have the potential to form covalent adducts with DNA. nih.gov The formation of these DNA adducts can interfere with DNA replication and repair, potentially leading to mutations and carcinogenesis.

In vitro studies have shown that several higher-chlorinated PCBs, including a heptachlorobiphenyl congener, can form DNA adducts when incubated with calf thymus DNA and liver microsomes. nih.govmaastrichtuniversity.nl However, a subsequent in vivo study in rats treated with a PCB mixture (Aroclor 1242) did not detect PCB-DNA adducts in various target organs. nih.govmaastrichtuniversity.nl A study on a metabolite of another PCB congener, PCB29-pQ, demonstrated its ability to induce p53-dependent DNA damage checkpoint activation in HepG2 cells. nih.gov

Biotransformation and Metabolite Formation

The biotransformation of PCBs is a critical determinant of their toxicity and persistence in biological systems. The primary site of PCB metabolism is the liver, where these lipophilic compounds are converted into more polar, water-soluble metabolites that can be more readily excreted. nih.gov

The initial and most significant step in PCB metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) enzyme system, to form hydroxylated metabolites (OH-PCBs). researchgate.netnih.govresearchgate.net The position of the hydroxyl group is influenced by the chlorine substitution pattern of the parent PCB. For non-coplanar PCBs, metabolism is often carried out by CYP2B and CYP3A family enzymes. researchgate.net The formation of OH-PCBs can occur through an arene oxide intermediate or by direct insertion of a hydroxyl group. nih.govnih.gov

These hydroxylated metabolites can then undergo further conjugation with glucuronic acid or sulfate (B86663) to enhance their water solubility and facilitate excretion. researchgate.netresearchgate.net However, some OH-PCBs can be further oxidized to form highly reactive quinones, which can contribute to the toxic effects of the parent compound. researchgate.netnih.gov

Studies have identified hydroxylated metabolites of various PCB congeners in human blood and animal tissues. nih.govnih.gov For instance, 4-OH-CB187 has been identified as a primary metabolite of a heptachlorobiphenyl in human serum. nih.gov Another study suggests that 4'-OH-PCB 172 can be a metabolite of both PCB 172 and PCB 180, indicating that similar congeners can undergo similar metabolic transformations. nih.gov While a comprehensive metabolic profile for this compound in animal models is not fully detailed in the available literature, the existing data strongly indicate that hydroxylation is the principal biotransformation pathway. nih.govnih.gov

Hydroxylation Pathways and Formation of Hydroxylated PCBs (HO-PCBs)

The primary metabolic route for this compound (PCB 189) in biological systems is through oxidation, a process predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.gov This Phase I metabolic reaction introduces a hydroxyl group (-OH) onto the biphenyl (B1667301) structure, converting the parent PCB into more polar, hydroxylated metabolites (HO-PCBs). nih.gov

The hydroxylation process can occur through several mechanisms, including the formation of a reactive arene oxide intermediate. nih.gov This intermediate can then rearrange to form a stable hydroxylated PCB. The specific position of the hydroxyl group is determined by the chlorine substitution pattern of the congener and the specific CYP isozyme involved. For highly chlorinated PCBs like PCB 189, metabolism is generally slow. nih.gov However, once formed, these HO-PCBs are the primary metabolites found in bile and feces. nih.gov While specific hydroxylated metabolites of PCB 189 have been identified, such as 4'-OH-PCB 172, the complete metabolic map is complex and can involve multiple hydroxylated and dihydroxylated products. nih.govnih.gov

Mechanistic Role of Metabolites in Biological Interactions

While metabolism is often a detoxification pathway, the metabolites of PCBs can be more toxic than the parent compounds. nih.gov Hydroxylated PCBs, in particular, play a significant mechanistic role in the toxicity of PCB 189. These metabolites are structurally similar to endogenous molecules like steroid hormones and thyroid hormones, allowing them to interfere with various biological systems.

One key mechanism is their ability to bind to transport proteins and cellular receptors. For instance, HO-PCBs are known to bind with high affinity to transthyretin, a transport protein for thyroid hormones, thereby disrupting thyroid homeostasis. nih.gov Furthermore, the metabolic activation of PCBs can lead to the formation of reactive intermediates, such as arene oxides and quinones. nih.gov These electrophilic species can form covalent adducts with cellular macromolecules like proteins and DNA, leading to cellular damage and genotoxicity. nih.gov Some HO-PCBs have also been shown to induce the formation of reactive oxygen species (ROS), leading to oxidative stress and potential cell death.

Interaction with Endogenous Biochemical Systems

PCB 189 and its metabolites can perturb several critical biochemical systems, leading to a cascade of adverse effects. Its "dioxin-like" nature, owing to its coplanar structure, allows it to bind to the aryl hydrocarbon receptor (AhR), a key event that triggers a wide range of toxic responses. nih.gov

Disruption of Retinoid Homeostasis Mechanisms

Retinoids (Vitamin A and its derivatives) are essential for numerous physiological processes, including growth, vision, and cell differentiation. Polychlorinated biphenyls as a class are known to interfere with retinoid homeostasis. Studies on other PCB congeners, such as 3,4,3',4'-tetrachlorobiphenyl, have demonstrated a significant reduction in retinol (B82714) and retinyl ester concentrations in the liver and lungs of exposed rats. This disruption is thought to contribute to the toxicological effects observed in these organs. While specific studies focusing solely on the effect of this compound on retinoid homeostasis are limited, its classification as a potent PCB congener suggests it likely shares this disruptive capability.

Enzyme Induction and Inhibition (e.g., Cytochrome P450 Enzymes)

A hallmark of dioxin-like compounds, including PCB 189, is their ability to induce the expression of a battery of genes, most notably those encoding for cytochrome P450 enzymes. nih.govnih.gov Upon binding to the aryl hydrocarbon receptor (AhR), the resulting complex translocates to the nucleus, where it initiates the transcription of genes involved in xenobiotic metabolism. nih.gov

Table 1: Effects of PCB Congeners on Cytochrome P450 Induction in Chick Embryo Hepatocytes This table is based on findings for groups of PCBs with similar structures and effects as PCB 189.

| PCB Group | Effect on Total Cytochrome P450 | EROD Activity Induction | BPDM Activity Induction |

|---|---|---|---|

| Group 1 (Dioxin-like, e.g., PCB 189) | 2.4- to 2.9-fold increase | High (e.g., up to 247 pmol/min/mg) | Slight (1.2- to 1.6-fold) |

| Group 2 (Non-dioxin-like) | ~4.0-fold increase | Moderate (e.g., up to 112 pmol/min/mg) | Higher (2.2- to 2.6-fold) |

Source: Adapted from studies on pure synthetic PCB congeners. nih.gov

Perturbations of Thyroid Hormone Transport Proteins (e.g., Transthyretin Binding)

One of the most significant endocrine-disrupting effects of this compound is its interference with the thyroid hormone system. nih.govcaldic.com This disruption occurs at multiple levels, but a key mechanism is the interaction of its hydroxylated metabolites with thyroid hormone transport proteins. nih.gov

HO-PCBs exhibit a structural similarity to the thyroid hormone thyroxine (T4). This allows them to bind with high affinity to transthyretin (TTR), a primary carrier of T4 in the blood of rodents and a secondary carrier in humans. nih.govmdpi.com This competitive binding can displace T4 from TTR, leading to increased T4 metabolism and excretion, ultimately resulting in lower circulating levels of thyroid hormones and potential hypothyroidism. nih.gov Research has shown that both hydroxylated and sulfated metabolites of PCBs are high-affinity ligands for human TTR, with binding affinities comparable to that of T4 itself, highlighting the potential for these metabolites to disrupt thyroid function. nih.govresearchgate.net

Table 2: Comparative Binding Affinities for Human Transthyretin (TTR)

| Compound | Equilibrium Dissociation Constant (Kd) |

|---|---|

| L-Thyroxine (T4) | ~4.7 nM |

| Various PCB Sulfates | 4.8–16.8 nM |

| Various Hydroxylated PCBs (OH-PCBs) | Varies, but can be in the low nM range |

Source: Data compiled from studies on PCB metabolites. nih.govresearchgate.net

Comparative Mechanistic Studies with Other PCB Congeners and Mixtures

The toxicological profile of this compound (PCB 189) is best understood through comparative studies with other polychlorinated biphenyl (PCB) congeners and within the context of complex environmental mixtures. These investigations reveal intricate structure-activity relationships and a spectrum of biochemical interactions that are not always predictable from the study of single compounds.

Assessment of Non-Dioxin-Like Properties and Their Mechanistic Basis

While the primary mechanism of toxicity for PCB 189 is considered dioxin-like, mono-ortho substituted PCBs can also exhibit non-dioxin-like properties, leading to a "mixed-type" toxicological profile. nih.govepa.gov These effects are not mediated by the AhR and are often associated with mechanisms more typical of NDL-PCBs.

Research indicates that some mono-ortho congeners can initiate toxicity through pathways independent of the AhR. epa.gov These non-dioxin-like mechanisms can include:

Disruption of Intracellular Calcium Signaling: A key mechanism for NDL-PCBs is the disruption of calcium (Ca²⁺) homeostasis, particularly through the sensitization of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels. nih.govnih.gov This alteration of Ca²⁺ signaling can affect numerous cellular processes, including neuronal development and function. nih.govnih.gov While the SAR for RyR activity strongly points to congeners with multiple ortho-substitutions, the potential for weak interactions by mono-ortho PCBs or their metabolites cannot be entirely discounted, contributing to a complex toxicological picture. frontiersin.org

Endocrine Disruption: Some PCBs and their metabolites can interfere with hormone systems. For example, certain ortho-substituted PCBs have been shown to have effects on androgen-dependent processes in cell lines, independent of AhR activation. nih.gov These actions may involve modulation of post-transcriptional targets rather than direct receptor binding. nih.gov

Neurotoxicity: NDL-PCBs are recognized as key mediators of PCB-induced developmental neurotoxicity. mdpi.com The mechanisms are varied and include altered neurotransmitter levels and disruption of signaling pathways crucial for neuronal growth and connectivity. mdpi.comnih.gov The ability of mono-ortho PCBs to contribute to these non-dioxin-like neurotoxic effects is an area of ongoing research.

The "mixed-type" induction pattern of liver enzymes observed with mono-ortho PCBs is a classic example of their dual character. nih.gov While their AhR agonist activity induces CYP1A enzymes (a dioxin-like response), they can also induce other cytochrome P450 enzymes, such as those from the CYP2B family, a characteristic of phenobarbital-type inducers and some NDL-PCBs. This suggests that these congeners can activate multiple signaling pathways simultaneously.

Interactive Effects in Congener Mixtures (Additive and Non-Additive)

In the environment, organisms are exposed to complex mixtures of hundreds of PCB congeners, not single compounds. Understanding the interactive effects within these mixtures is crucial for accurate risk assessment. The interactions can be:

Additive: The combined effect is the sum of the effects of the individual congeners. The TEF concept is based on the principle of dose additivity for dioxin-like compounds acting through the AhR. researchgate.netornl.gov

Non-Additive (Synergistic or Antagonistic): The combined effect is greater (synergism) or less (antagonism) than the sum of the individual effects.

For DL-PCBs like PCB 189, their contribution to the total dioxin-like toxicity of a mixture is generally considered additive and is calculated using the TEF approach to derive a total Toxic Equivalency (TEQ). wikipedia.orgundrr.org

However, the presence of NDL-PCBs in a mixture with DL-PCBs can lead to non-additive interactions. ornl.gov Research has shown that some abundant NDL-PCBs can act as antagonists to the AhR, suppressing the induction of CYP1A1 by potent DL-PCBs like TCDD or PCB 126. researchgate.netnih.gov For instance, studies have demonstrated that certain di-ortho substituted PCBs can significantly suppress AhR activation, potentially by competing for the receptor without effectively activating it. researchgate.netnih.gov

Conversely, interactions can also occur at non-AhR targets. Studies on binary mixtures of NDL-PCBs have shown that congeners active at the ryanodine receptor can have additive effects on RyR channel activation. nih.gov However, the presence of a minimally active congener can sometimes compete with a highly potent congener for the RyR binding site, leading to a less-than-additive response. nih.gov When DL- and NDL-PCBs are present together, the potential for complex interactions increases. A DL-congener might initiate AhR-mediated toxicity, while an NDL-congener simultaneously disrupts Ca²⁺ signaling, leading to a combined toxic outcome that is not predictable by assessing either pathway alone. nih.gov

| Complex/Multi-pathway | DL-PCBs + NDL-PCBs | Simultaneous activation of AhR pathway by DL-PCBs and other pathways (e.g., Ca²⁺ disruption) by NDL-PCBs. | Combined toxicological effects that are difficult to predict and may be synergistic or antagonistic depending on the endpoint. |

These findings underscore the complexity of predicting the toxic effects of environmental PCB mixtures. While the TEF approach is a valuable tool for assessing the risk of dioxin-like toxicity, it does not account for the non-dioxin-like effects of many congeners or the potential for non-additive interactions within complex mixtures.

Ecological Research Perspectives on 2,3,3 ,4,4 ,5,5 Heptachlorobiphenyl

Mechanistic Responses in Model Aquatic Organisms

Research into the specific mechanistic responses of aquatic organisms to 2,3,3',4,4',5,5'-heptachlorobiphenyl is limited, with much of the available data focusing on polychlorinated biphenyls (PCBs) as a broader class of contaminants. However, general principles of PCB toxicology in aquatic life provide a framework for understanding the potential impacts of this specific congener.

Physiological and Biochemical Adaptations in Fish and Invertebrates

Exposure of aquatic organisms to PCBs, including heptachlorobiphenyls, is known to elicit a range of physiological and biochemical responses as the organisms attempt to mitigate toxicity. These adaptations are often the first line of defense against chemical stressors.

In fish, exposure to PCBs can lead to alterations in key physiological processes. neliti.com While specific data for this compound is not abundant, studies on other PCBs show effects on growth, respiration, and osmoregulation. neliti.com A common biochemical response in fish and aquatic invertebrates is the induction of detoxification enzymes. neliti.comnih.gov The cytochrome P450 monooxygenase system, a family of enzymes crucial for metabolizing foreign compounds, is often upregulated upon PCB exposure. epa.govnih.gov This enzymatic induction is a primary adaptive mechanism to transform lipophilic PCBs into more water-soluble metabolites that can be more easily excreted. nih.gov